molecular formula C16H16N2O B2582011 6-[4-(Tert-butyl)phenoxy]nicotinonitrile CAS No. 900015-08-9

6-[4-(Tert-butyl)phenoxy]nicotinonitrile

Cat. No.: B2582011
CAS No.: 900015-08-9
M. Wt: 252.317
InChI Key: BVYMQQNGBCMJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 6-[4-(Tert-butyl)phenoxy]nicotinonitrile consists of a nicotinonitrile group attached to a tert-butyl phenoxy group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Environmental Presence and Toxicity

Synthetic phenolic antioxidants (SPAs), which share structural similarities with 6-[4-(Tert-butyl)phenoxy]nicotinonitrile, are utilized across various industrial applications to inhibit oxidation and extend product shelf life. Studies have highlighted their widespread environmental presence and potential human exposure through various pathways, including food intake and personal care products. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in environmental matrices and human samples. Concerns arise from their potential hepatotoxicity, endocrine-disrupting effects, and carcinogenicity. There's an emphasis on future research directions to explore novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Bioactivities of Phenolic Compounds

The natural occurrence and bioactivities of phenolic compounds like 2,4-Di-tert-butylphenol, which is structurally related to this compound, have been explored. These compounds are produced by various organisms and exhibit significant toxicity against a wide range of testing organisms. Their production raises questions about the role of such autotoxic compounds in nature. Research suggests these compounds may play a role in endocidal regulation within producing organisms (Zhao et al., 2020).

Applications in Organic Synthesis

Research on metal cation-exchanged clay catalysts provides insights into their use in organic synthesis, including the transformation of various organic compounds. Such studies indicate the potential for developing novel synthesis pathways that could involve compounds like this compound, highlighting the versatility and application of phenolic compounds in catalysis and organic synthesis (Tateiwa & Uemura, 1997).

Safety and Hazards

The safety data sheet for 6-[4-(Tert-butyl)phenoxy]nicotinonitrile indicates that it is intended for research and development use only, under the supervision of a technically qualified individual .

Properties

IUPAC Name

6-(4-tert-butylphenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-16(2,3)13-5-7-14(8-6-13)19-15-9-4-12(10-17)11-18-15/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYMQQNGBCMJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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